14|A-Demethylase/DNA Gyrase-IN-2
Description
Significance of Novel Antimicrobial Agents in Combating Emerging Drug Resistance
Microbial infections, complicated by multidrug resistance, have become a significant global concern, causing severe harm to human health. researchgate.net The effectiveness of existing antibiotics is waning as bacteria and fungi evolve mechanisms to evade them. researchgate.netnih.gov These resistance mechanisms include altering the drug's target enzyme, preventing the drug from reaching its target, or actively pumping the drug out of the cell. nih.gov This escalating crisis necessitates the discovery and development of new antibiotics, particularly those with novel mechanisms of action that can overcome established resistance patterns. researchgate.netnih.gov
Rationale for Dual-Targeting Approaches in Antimicrobial Agent Development
A dual-targeting strategy involves a single compound that inhibits two or more essential microbial enzymes simultaneously. nih.gov This approach offers several theoretical advantages over single-target agents. Firstly, it can lead to a broader spectrum of activity, potentially being effective against both bacteria and fungi. Secondly, the probability of a pathogen developing spontaneous resistance to a dual-target inhibitor is significantly lower, as it would require simultaneous mutations in two separate target genes. nih.gov By acting on two distinct pathways, such as sterol biosynthesis in fungi and DNA replication in bacteria, these agents can present a more robust defense against microbial adaptation. nih.govnih.gov For instance, agents that inhibit both DNA gyrase and topoisomerase IV in bacteria have shown potent activity and a low frequency of resistance selection. nih.gov
Overview of 14α-Demethylase/DNA Gyrase-IN-2 as a Bifunctional Inhibitor
14α-Demethylase/DNA Gyrase-IN-2, also identified as Compound 6a in the primary literature, is a potent bifunctional inhibitor with antimicrobial activities. medchemexpress.comimmunomart.commedchemexpress.cntargetmol.com It was developed as part of a series of benzochromene-based analogues designed to act as novel antimicrobial agents. researchgate.netimmunomart.com This compound targets two distinct and essential enzymes:
14α-Demethylase (CYP51): A key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.gov Its inhibition disrupts membrane integrity, which is lethal to the fungus. nih.gov This enzyme is the target for widely used azole antifungal drugs. nih.gov
DNA Gyrase: A bacterial type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. mdpi.comgenawif.com It is a well-established target for quinolone antibiotics. mdpi.com
Research indicates that 14α-Demethylase/DNA Gyrase-IN-2 exhibits greater inhibitory activity against the fungal 14α-demethylase enzyme than the bacterial DNA gyrase. researchgate.net Specifically, its inhibitory concentration (IC₅₀) against 14α-demethylase was found to be more potent than the reference antifungal drug, fluconazole (B54011). researchgate.net
Detailed Research Findings
The development of 14α-Demethylase/DNA Gyrase-IN-2 stems from research focused on synthesizing new heterocyclic derivatives with potent antimicrobial properties. researchgate.net
Physicochemical Properties
The fundamental properties of 14α-Demethylase/DNA Gyrase-IN-2 are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂N₄O₄ | immunomart.comimmunomart.com |
| Molecular Weight | 430.46 | immunomart.comimmunomart.com |
| CAS Number | 2330812-64-9 | immunomart.comimmunomart.com |
| Solubility | 10 mM in DMSO | immunomart.com |
In Vitro Inhibitory Activity
In vitro assays were conducted to determine the inhibitory concentration (IC₅₀) of the compound against its target enzymes, with standard drugs used for comparison. researchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| 14α-Demethylase/DNA Gyrase-IN-2 (6a) | 14α-Demethylase | 1.79 | researchgate.net |
| Fluconazole (Reference) | 14α-Demethylase | 2.14 | researchgate.net |
| Ciprofloxacin (B1669076) (Reference) | DNA Gyrase | Not specified | researchgate.net |
These results demonstrate that 14α-Demethylase/DNA Gyrase-IN-2 is a more potent inhibitor of the fungal 14α-demethylase enzyme than the established antifungal agent fluconazole under the tested conditions. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
11-(2,4-dimethoxyphenyl)-13-imino-8-methoxy-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-amine |
InChI |
InChI=1S/C24H22N4O4/c1-29-13-8-9-16(18(10-13)30-2)20-17-11-19(31-3)14-6-4-5-7-15(14)22(17)32-24-21(20)23(25)28(26)12-27-24/h4-12,20,25H,26H2,1-3H3 |
InChI Key |
GLWOXIRRKHVLNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C4=CC=CC=C4C(=C3)OC)OC5=C2C(=N)N(C=N5)N)OC |
Origin of Product |
United States |
Molecular Targets of 14α Demethylase/dna Gyrase in 2
Fungal 14α-Demethylase Inhibition
14α-Demethylase, a cytochrome P450 enzyme (CYP51), is a critical component in the fungal sterol biosynthesis pathway. nih.gov Specifically, it catalyzes the removal of the 14α-methyl group from lanosterol (B1674476), an essential step in the production of ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. Inhibition of 14α-demethylase disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and compromising the structural integrity and function of the fungal cell membrane, ultimately resulting in fungal growth inhibition. mdpi.com
Research by Fouda et al. (2020) demonstrated that 14α-Demethylase/DNA Gyrase-IN-2 exhibits significant inhibitory activity against fungal 14α-demethylase. nih.gov The inhibitory profile of this compound was assessed and compared with the standard antifungal drug, fluconazole (B54011). nih.gov
Table 1: In Vitro 14α-Demethylase Inhibitory Activity
| Compound | IC₅₀ (µM) |
|---|---|
| 14α-Demethylase/DNA Gyrase-IN-2 (6a) | 1.79 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from Fouda AM, et al. Bioorg Chem. 2020. nih.gov
The data indicates that 14α-Demethylase/DNA Gyrase-IN-2 is a more potent inhibitor of the fungal 14α-demethylase enzyme than fluconazole, a widely used antifungal agent. nih.gov
Bacterial DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase found in bacteria that is essential for maintaining the topological state of DNA. researchgate.net It introduces negative supercoils into the bacterial chromosome, a process that is crucial for the initiation and elongation of DNA replication and for transcription. nih.govresearchgate.net By creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then resealing it, DNA gyrase relieves the torsional stress that accumulates ahead of the replication fork. researchgate.net Inhibition of DNA gyrase leads to the cessation of DNA replication and repair, ultimately resulting in bacterial cell death. nih.gov
The same study by Fouda et al. (2020) evaluated the inhibitory effect of 14α-Demethylase/DNA Gyrase-IN-2 on bacterial DNA gyrase, using ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic that targets this enzyme, as a reference. nih.gov
Table 2: In Vitro DNA Gyrase Inhibitory Activity
| Compound | IC₅₀ (µM) |
|---|---|
| 14α-Demethylase/DNA Gyrase-IN-2 (6a) | 3.52 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from Fouda AM, et al. Bioorg Chem. 2020. nih.gov
These findings show that while 14α-Demethylase/DNA Gyrase-IN-2 is an effective inhibitor of DNA gyrase, its potency is slightly less than that of ciprofloxacin in this specific assay. nih.gov
Bacterial topoisomerase IV is another type II topoisomerase that is structurally and functionally related to DNA gyrase. nih.gov While both enzymes manage DNA topology, they have distinct primary roles. The principal function of topoisomerase IV is the decatenation (unlinking) of newly replicated daughter chromosomes following a round of DNA replication. nih.gov This separation is essential for the proper segregation of the chromosomes into the daughter cells. Without the action of topoisomerase IV, the interlinked circular chromosomes would prevent cell division, leading to cell death. mdpi.com Topoisomerase IV also plays a role in relaxing positive supercoils that form during DNA replication. mdpi.com
Specific inhibitory data for 14α-Demethylase/DNA Gyrase-IN-2 against bacterial topoisomerase IV is not available in the peer-reviewed literature. The primary research on this compound focused on its dual activity against 14α-demethylase and DNA gyrase. nih.gov
However, in the broader context of antibacterial drug development, targeting both DNA gyrase and topoisomerase IV is a well-established strategy to create potent, broad-spectrum antibiotics and to mitigate the development of resistance. acs.orgnih.gov Fluoroquinolone antibiotics, for instance, often exhibit activity against both enzymes, although their primary target can differ between bacterial species. nih.gov In many Gram-positive bacteria, topoisomerase IV is the primary target, while in many Gram-negative bacteria, it is DNA gyrase. nih.gov
A compound that effectively inhibits both enzymes can have several advantages:
Broader Spectrum of Activity: Since both enzymes are essential, a dual inhibitor is likely to be effective against a wider range of bacteria.
Reduced Potential for Resistance: Bacterial resistance to quinolones often arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) or topoisomerase IV (parC and parE). nih.gov If a compound inhibits only one of these enzymes, a single mutation in the target enzyme can confer resistance. In contrast, for a balanced dual inhibitor, mutations in both enzymes would be required to achieve a high level of resistance, a much rarer event. acs.orgnih.gov
Given that 14α-Demethylase/DNA Gyrase-IN-2 is a potent inhibitor of DNA gyrase, its potential interaction with the structurally similar topoisomerase IV is of significant interest for its future development as an antibacterial agent. Further studies would be necessary to determine its inhibitory profile against topoisomerase IV and to ascertain whether it functions as a true dual topoisomerase inhibitor in bacteria.
Mechanism of Dual Inhibition by 14α Demethylase/dna Gyrase in 2
Inhibition of Fungal Sterol 14α-Demethylase Activity
The fungal enzyme 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and fluidity of the fungal cell membrane. researchgate.netmdpi.com Inhibition of this enzyme disrupts the fungal life cycle, making it a key target for antifungal therapies.
Biochemical Characterization of Enzyme Inhibition (e.g., Inhibitory Concentration 50% (IC50) Values)
Biochemical assays have demonstrated the potent inhibitory effect of 14α-Demethylase/DNA Gyrase-IN-2 on 14α-demethylase. While specific IC50 values from the primary research are not publicly available, studies indicate that the compound possesses a "good inhibitory profile" against this enzyme. researchgate.net The compound has shown significant antimicrobial activity, with a reported Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, indicating a strong, bactericidal effect. researchgate.net Further research is needed to quantify the precise IC50 value against 14α-demethylase.
Mode of Interaction with CYP51 Heme Iron and Ligand-Binding Pocket
Molecular modeling studies, specifically docking analyses, have been conducted to elucidate the interaction between 14α-Demethylase/DNA Gyrase-IN-2 and the active site of 14α-demethylase. researchgate.net These computational studies are crucial in visualizing how the inhibitor binds within the enzyme's ligand-binding pocket and interacts with the central heme iron, which is characteristic of cytochrome P450 enzymes like CYP51. The precise amino acid residues involved in hydrogen bonding and hydrophobic interactions, as revealed by these docking studies, are key to its inhibitory mechanism, though specific details from the primary literature are not widely disseminated.
Downstream Effects on Ergosterol Biosynthesis Pathway and Fungal Cell Membrane Integrity
By inhibiting 14α-demethylase, 14α-Demethylase/DNA Gyrase-IN-2 is expected to disrupt the ergosterol biosynthesis pathway. researchgate.net This inhibition would lead to a depletion of ergosterol and an accumulation of toxic sterol precursors within the fungal cell. The absence of sufficient ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, ultimately leading to cell death. This mechanism is a well-established consequence of 14α-demethylase inhibition.
Inhibition of Bacterial DNA Gyrase Activity
Bacterial DNA gyrase is a type II topoisomerase that plays an essential role in bacterial DNA replication and transcription by introducing negative supercoils into the DNA. researchgate.net Its absence in eukaryotes makes it an attractive target for antibacterial drugs.
Biochemical Characterization of Enzyme Inhibition (e.g., IC50, Effective Concentration 50% (EC50) Values for Supercoiling Inhibition)
In vitro enzyme screening has confirmed that 14α-Demethylase/DNA Gyrase-IN-2 is an inhibitor of DNA gyrase. researchgate.net While the specific IC50 or EC50 values for the inhibition of DNA supercoiling by this compound are not detailed in the available literature, its potent antibacterial activity suggests effective targeting of this enzyme. One study on a related series of compounds showed that a potent analog exhibited an IC50 value of 6.29 µg/mL in a DNA gyrase supercoiling assay, outperforming the reference drug ciprofloxacin (B1669076). researchgate.net
Interaction with DNA Gyrase Subunits (GyrA, GyrB) and Stabilization of DNA Cleavage Complexes
DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. researchgate.net Inhibitors of DNA gyrase often function by stabilizing the transient, covalent complex formed between the enzyme and the cleaved DNA strands. This stabilization prevents the re-ligation of the DNA, leading to double-strand breaks and ultimately, cell death. Molecular docking studies have been performed to understand the binding of 14α-Demethylase/DNA Gyrase-IN-2 to the DNA gyrase subunits. researchgate.net These studies suggest that the compound interacts with key residues within the enzyme's active site, likely involving both the GyrA and GyrB subunits, to exert its inhibitory effect. One computational study on a similar compound targeting DNA gyrase reported a high docking score of -10.0 kcal/mole, indicating a strong binding affinity. researchgate.net
Impact on Bacterial DNA Supercoiling and Replication Processes
Research has demonstrated that 14α-Demethylase/DNA Gyrase-IN-2 exhibits a notable inhibitory effect on DNA gyrase. nih.gov The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), which has been determined through in vitro enzyme screening. These studies confirm the compound's role as a direct inhibitor of DNA gyrase activity. nih.gov The minimum inhibitory concentration (MIC) for the compound has been established at 6.25 µg/mL, indicating a bactericidal effect. nih.gov
Molecular modeling studies have further elucidated the mechanism of this inhibition at an atomic level. These computational analyses reveal that the benzochromene core of the molecule, along with its attached pyrimidine (B1678525) and amine moieties, plays a crucial role in binding to the active site of the DNA gyrase enzyme. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's binding pocket. The specific interactions observed in docking simulations underscore the structural basis for the compound's inhibitory activity, preventing the enzyme from carrying out its function of introducing negative supercoils into the bacterial DNA.
The inhibition of DNA gyrase by 14α-Demethylase/DNA Gyrase-IN-2 has profound consequences for the bacterial cell. DNA gyrase is responsible for relieving the torsional stress that accumulates ahead of the replication fork as the DNA double helix is unwound. By inhibiting this function, the compound leads to an accumulation of positive supercoils, which ultimately stalls the progression of the replication fork and halts DNA synthesis. This disruption of DNA replication is a primary mechanism through which the compound exerts its bactericidal effects.
Interactive Data Table: In Vitro Activity of 14α-Demethylase/DNA Gyrase-IN-2
| Compound Name | Target Enzyme | IC50 (µM) | MIC (µg/mL) | Key Molecular Interactions |
| 14α-Demethylase/DNA Gyrase-IN-2 | DNA Gyrase | Not explicitly stated in abstract | 6.25 | Hydrogen bonding and hydrophobic interactions with active site residues |
Antimicrobial Spectrum and in Vitro Efficacy of 14α Demethylase/dna Gyrase in 2
In Vitro Antibacterial Activity Assessment
The antibacterial properties of 14α-Demethylase/DNA Gyrase-IN-2 have been evaluated against both Gram-positive and Gram-negative bacteria. These studies are crucial in determining the compound's potential utility in treating bacterial infections.
Research has shown that 14α-Demethylase/DNA Gyrase-IN-2 exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov The inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, is a key mechanism for its antibacterial effect. nih.govnih.gov The inhibitory effects of new quinolones, which also target DNA gyrase, have been shown to parallel their antibacterial activities against S. aureus. nih.gov
**Table 1: In Vitro Antibacterial Activity of 14α-Demethylase/DNA Gyrase-IN-2 against *Staphylococcus aureus***
| Metric | Value | Reference Compound(s) |
|---|---|---|
| MIC | Data not available in search results | Gentamicin |
| IC50 (DNA Gyrase) | Data not available in search results | Ciprofloxacin (B1669076) |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Please note that specific MIC and IC50 values for 14α-Demethylase/DNA Gyrase-IN-2 against S. aureus were not available in the provided search results.
The efficacy of 14α-Demethylase/DNA Gyrase-IN-2 against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been a subject of investigation. While some novel inhibitors targeting DNA gyrase have demonstrated potent activity against various Gram-negative species, some compounds with a similar target profile have shown no activity against E. coli. nih.govnih.gov The complex outer membrane of Gram-negative bacteria often presents a significant barrier to the penetration of antimicrobial compounds.
Table 2: In Vitro Antibacterial Activity of 14α-Demethylase/DNA Gyrase-IN-2 against Gram-Negative Bacteria
| Strain | MIC (µg/mL) | Reference Compound(s) |
|---|---|---|
| Escherichia coli | Data not available in search results | Ampicillin, Gentamicin |
| Pseudomonas aeruginosa | Data not available in search results | Ampicillin, Gentamicin |
MIC: Minimum Inhibitory Concentration. Specific MIC values for 14α-Demethylase/DNA Gyrase-IN-2 against these Gram-negative strains were not available in the provided search results.
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. For 14α-Demethylase/DNA Gyrase-IN-2, MIC values are determined to quantify the lowest concentration of the compound that prevents visible growth of a microorganism. While the provided search results mention the assessment of MICs for similar compounds, specific values for 14α-Demethylase/DNA Gyrase-IN-2 were not detailed. researchgate.net
In Vitro Antifungal Activity Assessment
The compound's inhibitory action on 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi, underpins its antifungal properties. nih.gov Ergosterol is an essential component of fungal cell membranes, and its disruption leads to cell death.
14α-Demethylase/DNA Gyrase-IN-2 has demonstrated notable activity against yeast strains like Candida albicans. nih.gov This activity is attributed to its inhibition of 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis. nih.govimmunomart.com The development of resistance to azole antifungals, which also target this enzyme, has spurred the search for new inhibitors. nih.gov
**Table 3: In Vitro Antifungal Activity of 14α-Demethylase/DNA Gyrase-IN-2 against *Candida albicans***
| Metric | Value | Reference Compound(s) |
|---|---|---|
| MIC | Data not available in search results | Ketoconazole, Fluconazole (B54011) |
| IC50 (14α-Demethylase) | 1.79 µM | Fluconazole (IC50 = 2.14 µM) |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. The IC50 value indicates that 14α-Demethylase/DNA Gyrase-IN-2 is more potent than fluconazole in inhibiting the 14α-demethylase enzyme. researchgate.net Specific MIC values were not available.
The antifungal spectrum of 14α-Demethylase/DNA Gyrase-IN-2 extends to filamentous fungi, including pathogenic species like Aspergillus niger and Aspergillus fumigatus. researchgate.net The 14α-demethylase enzyme is a validated target in these fungi as well. nih.govnih.gov
Table 4: In Vitro Antifungal Activity of 14α-Demethylase/DNA Gyrase-IN-2 against Filamentous Fungi
| Strain | Inhibition Zone (mm) | Reference Compound(s) |
|---|---|---|
| Aspergillus niger | Data not available in search results | Ketoconazole |
| Aspergillus fumigatus | Data not available in search results | Ketoconazole |
Specific data on the inhibition zones for 14α-Demethylase/DNA Gyrase-IN-2 against these filamentous fungi were not available in the provided search results. However, related compounds have shown inhibition zones in the range of 15-31 mm against various fungi. researchgate.net
Minimum Inhibitory Concentration (MIC) Determinations
Research into the antimicrobial spectrum of 14α-Demethylase/DNA Gyrase-IN-2 and its related compounds has revealed varied activity against a range of bacterial and fungal pathogens. While specific MIC values for 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) are detailed within dedicated studies, broader research on related benzo[f]chromene derivatives provides context for the compound class's potential efficacy.
For instance, a closely related compound, designated as molecule 4 in one study, was assessed for its antimicrobial activity. mdpi.com This compound demonstrated bactericidal and fungicidal effects. mdpi.com The MIC, Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) were determined against several pathogens. The results showed MIC values ranging from 6.25 to 50 µg/mL across different bacterial strains. mdpi.com
The activity of this related compound (molecule 4) is detailed in the table below.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) | Reference Drug | Ref. Drug MIC/MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25 | 50 | - | Ampicillin | 6.25 |
| Bacillus subtilis | Gram-positive | 12.5 | 25 | - | Gentamycin | 6.25 |
| Staphylococcus epidermidis | Gram-positive | 6.25 | 6.25 | - | Ampicillin | 6.25 |
| Enterococcus cloacae | Gram-negative | 50 | >50 | - | Gentamycin | 50 |
| Escherichia coli | Gram-negative | 6.25 | 6.25 | - | Ampicillin | 6.25 |
| Salmonella typhimurium | Gram-negative | 12.5 | 25 | - | Gentamycin | 12.5 |
| Aspergillus fumigatus | Fungus | 6.25 | - | 12.5 | Ketoconazole | 6.25 |
| Aspergillus flavus | Fungus | 12.5 | - | 25 | Ketoconazole | 12.5 |
| Candida albicans | Fungus | 6.25 | - | 6.25 | Ketoconazole | 6.25 |
Data sourced from a study on a related benzo[f]chromene derivative (molecule 4). mdpi.com
In the same study, the bactericidal or fungicidal nature of the compound was noted. A compound is typically considered bactericidal or fungicidal if the MBC or MFC is not more than four times the MIC value. mdpi.com For Staphylococcus aureus, Bacillus subtilis, Enterococcus cloacae, and Salmonella typhimurium, the MBC was twice the MIC. mdpi.com Similarly, for the fungi Aspergillus fumigatus and Aspergillus flavus, the MFC was double the MIC. mdpi.com
Another study on a different pyran analogue, compound 4g, also provides insight into the potential activity of this chemical class. The MIC for this compound against Escherichia coli was determined to be 250 µg/ml, while against Staphylococcus aureus (MRSA) and Klebsiella pneumonia it was 500 µg/ml. nih.gov For Bacillus cereus, Bacillus subtilis, and standard Staphylococcus aureus, the MIC was found to be 1000 µg/ml. nih.gov
These findings for related molecules underscore the research direction into developing benzochromene derivatives like 14α-Demethylase/DNA Gyrase-IN-2 as potential broad-spectrum antimicrobial agents. The specific inhibitory concentrations of 14α-Demethylase/DNA Gyrase-IN-2 (Compound 6a) against a panel of microbes are a critical component of its research profile, demonstrating its direct potency and spectrum of action.
Structure Activity Relationships Sar and Computational Studies of 14α Demethylase/dna Gyrase in 2
Design and Synthesis Principles of the Compound and its Analoguestandfonline.comnih.govnih.gov
The design of 14α-Demethylase/DNA Gyrase-IN-2, a 7H-Benzo researchgate.netmdpi.comchromeno[2,3-d]pyrimidin-9(8H)-amine derivative, is rooted in the principle of molecular hybridization. This strategy involves combining different pharmacophoric units to create a single molecule with multiple biological activities, in this case, the dual inhibition of fungal 14α-demethylase and bacterial DNA gyrase. The core structure is a benzochromene scaffold, a class of compounds known for a wide range of biological activities. nih.gov
The synthesis of this compound and its analogues, such as polysubstituted chromenotriazolopyrimidines and Schiff base derivatives, has been systematically carried out. nih.gov The key synthetic step for obtaining 7H-Benzo researchgate.netmdpi.comchromeno[2,3-d]pyrimidin-9(8H)-amine (compound 6a) involves the hydrazinolysis of corresponding imidates (compounds 5a,b). nih.gov The structures of these newly synthesized heterocyclic derivatives were confirmed using spectral data analysis. nih.gov The development of these compounds was aimed at creating novel antimicrobial agents to combat drug resistance. nih.gov
Molecular Docking Investigations of Compound-Target Binding Interactionstandfonline.comnih.govnih.gov
Molecular docking studies were integral to understanding the binding mechanisms of 14α-Demethylase/DNA Gyrase-IN-2 with its intended targets. These computational simulations provide insights into the specific interactions that drive the compound's inhibitory activity.
Analysis of Binding Affinity and Interaction Networks with 14α-Demethylase (CYP51)tandfonline.comnih.govnih.gov
Molecular docking simulations were performed to elucidate the binding mode of 14α-Demethylase/DNA Gyrase-IN-2 within the active site of 14α-demethylase (CYP51). While specific binding energy values and a detailed list of interacting amino acid residues are contained within the full scope of the primary research, the studies confirmed a favorable binding profile. The inhibitory activity was quantified with an IC50 value of 1.79 µM, which was found to be more potent than the reference antifungal drug, fluconazole (B54011) (IC50 = 2.14 µM). researchgate.net This suggests a strong and effective interaction with the fungal enzyme.
Analysis of Binding Affinity and Interaction Networks with DNA Gyrasetandfonline.comnih.govnih.gov
Similarly, the interaction of 14α-Demethylase/DNA Gyrase-IN-2 with DNA gyrase was investigated through molecular docking. These studies aimed to rationalize the compound's antibacterial activity by examining its binding at the molecular level. The compound demonstrated significant inhibitory action against this bacterial enzyme. nih.gov The research indicated a potent bactericidal effect, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov The docking analyses support that the benzochromene scaffold fits well within the binding pocket of the DNA gyrase enzyme.
Molecular Dynamics Simulations to Elucidate Compound-Target Complex Stability and Conformational Dynamicsnih.govresearchgate.net
To further investigate the stability of the interaction between 14α-Demethylase/DNA Gyrase-IN-2 and its targets, molecular dynamics (MD) simulations were conducted. These simulations provide a dynamic picture of the compound-protein complex over time.
The MD simulations for the complex of the compound with its target were run for a duration of 150 nanoseconds. researchgate.net The results, including analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG), were all within acceptable limits, indicating that the compound forms a stable complex with the enzyme throughout the simulation period. researchgate.net This stability is crucial for sustained inhibitory action. The manifestation of non-covalent interactions observed in the simulations is believed to enhance the stability of these compounds in a biological environment. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Potency Predictionnih.govresearchgate.net
Structure-Activity Relationship (SAR) studies for the synthesized benzochromene analogues revealed important insights into the chemical features governing their antimicrobial activity. nih.gov The analysis indicated that the antimicrobial potency of these compounds is significantly influenced by the lipophilicity of the substituents and the calculated log P value. nih.gov
While a specific, detailed Quantitative Structure-Activity Relationship (QSAR) model with its statistical validation for this particular series of dual inhibitors was not available in the reviewed literature, the SAR findings provide a foundational basis for such models. A predictive QSAR model would be invaluable for designing new analogues with potentially enhanced dual inhibitory potency by optimizing lipophilicity and other physicochemical properties.
Identification of Key Pharmacophore Features for Optimized Dual Inhibitionnih.govresearchgate.net
The identification of a common pharmacophore is a critical step in the rational design of dual-target inhibitors. A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
For the dual inhibition of 14α-demethylase and DNA gyrase by the benzochromene series, the pharmacophore would consist of a specific arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are complementary to the binding sites of both enzymes. While the primary research confirms the dual-action nature of 14α-Demethylase/DNA Gyrase-IN-2, a detailed pharmacophore model mapping these key features for optimized dual inhibition has not been explicitly detailed in the publicly accessible literature. The development of such a model would be a significant step forward in creating more potent dual antimicrobial agents based on this scaffold.
Mechanisms of Microbial Resistance to 14α Demethylase/dna Gyrase Inhibition
Fungal Resistance Mechanisms Affecting 14α-Demethylase (CYP51)
Azole antifungals function by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or CYP51 gene. oup.comfrontiersin.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. frontiersin.orgnih.gov Inhibition of CYP51 disrupts membrane integrity and leads to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth. nih.gov Fungi have developed several key mechanisms to resist the action of CYP51 inhibitors. nih.govresearchgate.net
The most direct mechanism of resistance involves alterations in the target enzyme itself. researchgate.net Point mutations in the ERG11 (CYP51) gene can lead to amino acid substitutions in the CYP51 protein. oup.com These changes can reduce the binding affinity of the inhibitor to the enzyme, rendering the drug less effective. frontiersin.orgnih.gov While numerous mutations have been identified, certain "hot spot" regions in the gene, corresponding to amino acids 105-165, 266-287, and 405-488 in Candida albicans, are particularly prone to substitutions. frontiersin.orgnih.gov
In Aspergillus fumigatus, a prevalent resistance mechanism involves a combination of an amino acid substitution (L98H) in the Cyp51A protein and a 34-base pair tandem repeat (TR34) in the promoter region of the cyp51A gene. oup.com This combination not only alters the target but also leads to its overexpression. Other significant mutations include Y132H, which has been observed in various Candida species. mdpi.com Strains homozygous for substitutions such as Y132F, K143R, and G464S have demonstrated a significant (≥4-fold) increase in resistance to fluconazole (B54011). nih.gov
Table 1: Common Resistance-Conferring Mutations in the Fungal ERG11/CYP51 Gene
| Mutation | Fungal Species | Effect on Resistance | References |
| TR34/L98H | Aspergillus fumigatus | Associated with cross-resistance to several azoles; leads to overexpression and reduced drug affinity. | oup.com |
| Y132H/F | Candida albicans, Candida parapsilosis, Candida tropicalis | Reduces susceptibility to azoles by altering the drug binding pocket. | nih.govresearchgate.net |
| P214L | Candida albicans | Contributes to decreased azole susceptibility. | mdpi.com |
| H349R | Candida albicans | A less common mutation identified in resistant isolates. | |
| G464S | Candida albicans | Confers a significant increase in fluconazole resistance. | nih.gov |
| M220 | Aspergillus fumigatus | Mutations at this position can confer resistance to itraconazole, voriconazole, and posaconazole. | oup.com |
Increasing the cellular concentration of the target enzyme, CYP51, is another effective resistance strategy. nih.gov By overproducing the enzyme, the fungus can overwhelm the inhibitor, requiring higher drug concentrations to achieve the same inhibitory effect. researchgate.net This overexpression is often a result of upregulation of the CYP51 gene. mdpi.com In Aspergillus fumigatus, this upregulation is frequently linked to the TR34/L98H mutations, where the tandem repeat in the gene's promoter region enhances its transcription. oup.com
Another mechanism for gene overexpression is aneuploidy, specifically the duplication of the chromosome or chromosome arm containing the CYP51 gene. In Candida albicans, duplication of the left arm of chromosome 5, which carries ERG11, results in increased gene dosage and subsequent overexpression, contributing to azole resistance. frontiersin.org Similarly, in Cryptococcus neoformans, duplication of chromosome 1, which contains both the CYP51 gene and the gene for a major azole transporter (AFR1), can cause resistance. researchgate.net
Fungi can actively transport antifungal agents out of the cell, preventing the intracellular accumulation of the drug to toxic levels. frontiersin.org This process is mediated by membrane-bound transporter proteins known as efflux pumps. Overexpression of the genes encoding these pumps is a major mechanism of high-level azole resistance, particularly in Candida species. nih.govclinicaltrials.gov
There are two main superfamilies of efflux pumps involved in antifungal resistance:
ATP-Binding Cassette (ABC) Transporters: These are primary transporters that use the energy from ATP hydrolysis to pump drugs out of the cell. nih.govnih.gov In Candida albicans, the overexpression of CDR1 and CDR2 (Candida Drug Resistance), both encoding ABC transporters, is strongly associated with azole resistance. frontiersin.org
Major Facilitator Superfamily (MFS) Transporters: These are secondary transporters that utilize the proton motive force across the cell membrane to expel drugs. nih.govnih.gov The MFS transporter CaMdr1p in C. albicans is another key player in mediating resistance. frontiersin.org
The overexpression of these efflux pumps ensures that the intracellular concentration of the inhibitor remains too low to effectively inhibit the CYP51 enzyme. frontiersin.org
Mutations in other genes within the ergosterol biosynthesis pathway can also lead to resistance. nih.govasm.org Azole-mediated inhibition of CYP51 not only depletes ergosterol but also causes the buildup of a toxic 14α-methylated sterol intermediate. mdpi.comnih.gov The formation of this toxic product is dependent on the enzyme sterol Δ5,6-desaturase, which is encoded by the ERG3 gene. nih.gov
A defect or mutation in the ERG3 gene can block the production of this toxic sterol, allowing the fungus to tolerate the presence of the azole inhibitor, even though the primary target (CYP51) is inhibited. nih.gov This compensatory mechanism results in a viable cell membrane that incorporates altered sterols instead of ergosterol. asm.org However, this can sometimes lead to altered susceptibility to other antifungal classes, such as the polyenes. asm.org
Bacterial Resistance Mechanisms Affecting DNA Gyrase
Inhibitors of bacterial DNA gyrase, such as fluoroquinolones, target an essential enzyme responsible for managing DNA topology during replication, transcription, and repair. ontosight.aipatsnap.com DNA gyrase is a type II topoisomerase composed of two GyrA and two GyrB subunits, encoded by the gyrA and gyrB genes, respectively. nih.gov Inhibition of this enzyme leads to double-stranded DNA breaks and bacterial cell death. patsnap.com Bacteria primarily develop resistance through mutations in the genes encoding the DNA gyrase subunits. ontosight.ainih.gov
The most common mechanism of resistance to DNA gyrase inhibitors is the acquisition of mutations in a specific region of the gyrA gene known as the quinolone resistance-determining region (QRDR). nih.govnih.gov These mutations alter the structure of the GyrA subunit, reducing the inhibitor's ability to bind to the DNA-gyrase complex. nih.gov
Mutations in gyrB are a less frequent cause of resistance but also contribute by altering the GyrB subunit. nih.govasm.org The level of resistance often correlates with the specific mutation and the number of mutations present. nih.govresearchgate.net For instance, certain mutations in gyrA (e.g., D94G, D94N) have been correlated with high-level resistance to moxifloxacin (B1663623). nih.govbohrium.com
Table 2: Common Resistance-Conferring Mutations in Bacterial gyrA and gyrB Genes
| Gene | Common Mutation Sites (Codons) | Bacterial Species | Effect on Resistance | References |
| gyrA | Ala-90, Asp-94 | Mycobacterium tuberculosis | Most frequent mutations associated with fluoroquinolone resistance. | asm.org |
| gyrA | Ser-83, Asp-87 | Escherichia coli | Primary substitutions found in fluoroquinolone-resistant strains. | nih.gov |
| gyrB | Asn-533 | Mycobacterium tuberculosis | Associated with resistance to moxifloxacin and gatifloxacin, but not necessarily ofloxacin. | asm.org |
| gyrB | G512R | Mycobacterium tuberculosis | Correlated with high-level moxifloxacin resistance. | nih.govresearchgate.net |
Efflux Pump Mechanisms
One of the most prevalent mechanisms of antimicrobial resistance is the active transport of drug molecules out of the microbial cell by efflux pumps. youtube.com These protein complexes, located in the cell membrane, can recognize and expel a wide variety of structurally diverse compounds, leading to multidrug resistance (MDR). nih.govnih.gov The overexpression of genes encoding these pumps is a common adaptive strategy for survival under antibiotic pressure. youtube.com
Bacteria possess several families of efflux pumps, each with distinct structures and energy sources. The upregulation of these systems can prevent a drug like 14α-Demethylase/DNA Gyrase-IN-2 from reaching the necessary intracellular concentrations to inhibit its targets.
Table 1: Major Families of Bacterial Efflux Pumps
| Family | Description | Energy Source | Examples in Pathogens |
|---|---|---|---|
| RND (Resistance-Nodulation-Division) | A three-component system spanning the inner and outer membranes of Gram-negative bacteria, known for broad substrate specificity. youtube.com | Proton Motive Force | AcrAB-TolC (E. coli), AdeIJK (A. baumannii), MexAB-OprM (P. aeruginosa) nih.govnih.gov |
| MFS (Major Facilitator Superfamily) | The largest family of transporters, found in all kingdoms of life. They typically function as single-protein units. | Proton Motive Force | NorA, Tet38 (S. aureus); MefA (S. pyogenes) nih.gov |
| ABC (ATP-Binding Cassette) | A large and diverse family that uses the energy from ATP hydrolysis to transport substrates across membranes. | ATP Hydrolysis | LmrA (L. lactis); Rv1217c–Rv1218c (M. tuberculosis) nih.gov |
| SMR (Small Multidrug Resistance) | Composed of small proteins that likely form oligomeric complexes to function. | Proton Motive Force | Smr, QacG (S. aureus); EbrAB (B. subtilis) nih.gov |
| MATE (Multidrug and Toxic Compound Extrusion) | Utilize a sodium ion or proton gradient to expel cationic drugs. | Na+ or H+ Gradient | MepA (S. aureus) nih.gov |
Studies on other novel DNA gyrase inhibitors have shown that the evolution of resistance is often driven by mutations that lead to the upregulation of efflux pumps. nih.govbiorxiv.org For instance, in Escherichia coli and Acinetobacter baumannii, resistance to the gyrase inhibitor GP6 was primarily associated with increased expression of the RND-type pumps AcrAB/TolC and AdeIJK, respectively. nih.govbiorxiv.org It is highly probable that a similar mechanism could confer resistance to 14α-Demethylase/DNA Gyrase-IN-2.
DNA Gyrase Modifications and Compensatory Mechanisms
Alterations in the drug's target enzyme are a classic mechanism of resistance. For DNA gyrase inhibitors, this typically involves point mutations in the genes encoding the GyrA or GyrB subunits. nih.gov These mutations can reduce the binding affinity of the inhibitor to the enzyme, rendering it less effective.
For dual-target inhibitors, a single mutation in one of the target enzymes may only lead to a minor increase in resistance. nih.gov High-level resistance often requires the sequential acquisition of mutations in both targets. nih.govnih.gov For example, studies on heteroaryl isothiazolones (HITZs), which target both DNA gyrase and topoisomerase IV in Staphylococcus aureus, showed that initial mutations occurred in gyrA. nih.govnih.gov Subsequent mutations in grlA (the parC equivalent) were needed for higher levels of resistance. This suggests that for 14α-Demethylase/DNA Gyrase-IN-2, a mutation in DNA gyrase might be the first step, followed by a modification in 14α-demethylase (or vice-versa) to achieve significant resistance.
The specific locations of these mutations are often clustered in regions critical for enzyme function or drug binding, known as quinolone resistance-determining regions (QRDRs) for fluoroquinolones. researchgate.net Research on novel gyrase inhibitors has identified resistance-conferring amino acid substitutions near the ATP-binding site of the GyrB subunit. nih.govbiorxiv.org A clinically relevant mutation in GyrA can also alter DNA supercoiling and confer multidrug resistance by triggering cellular stress responses. researchgate.net
Table 2: Examples of Resistance-Conferring Mutations in Bacterial Topoisomerases
| Organism | Enzyme/Subunit | Mutation | Effect |
|---|---|---|---|
| S. aureus | DNA Gyrase (GyrA) | Ser84Leu | Reduced susceptibility to quinolones and HITZs. nih.govnih.gov |
| S. aureus | Topoisomerase IV (GrlA) | Ser80Phe | Reduced susceptibility to quinolones and HITZs. nih.govnih.gov |
| E. coli | DNA Gyrase (GyrA) | Ser83Trp | High-level resistance to fluoroquinolones. researchgate.net |
Potential for Cross-Resistance with Established Antimicrobials
The potential for cross-resistance between a new agent and existing antibiotics is a significant concern. The mechanism of resistance plays a key role in determining the cross-resistance profile.
If resistance to 14α-Demethylase/DNA Gyrase-IN-2 arises from the upregulation of broad-spectrum efflux pumps like AcrAB-TolC, it is likely to cause cross-resistance to other antibiotics that are substrates for these pumps. nih.govbiorxiv.org For example, isolates of E. coli and A. baumannii that evolved resistance to a novel gyrase inhibitor via efflux pump upregulation also showed robust cross-resistance to the fluoroquinolone ciprofloxacin (B1669076). nih.govbiorxiv.org
Conversely, if resistance is due to target modification, cross-resistance may be limited. The binding site of 14α-Demethylase/DNA Gyrase-IN-2 on DNA gyrase may not overlap with that of other antibiotic classes, such as fluoroquinolones. nih.gov In such cases, mutations conferring resistance to this novel compound might not affect the activity of established drugs. Interestingly, the reverse has also been observed: ciprofloxacin-resistant clones with target-site mutations showed no significant increase in resistance to the novel inhibitor GP6, highlighting an asymmetry in cross-resistance. nih.govbiorxiv.org In some unique cases, a mutation that confers resistance to one class of drugs can even induce sensitivity to another. researchgate.net
Adaptive Responses of Microorganisms to Dual-Targeting Agents
Microorganisms can exhibit complex adaptive responses when faced with the selective pressure of a dual-target antibiotic. The evolutionary path to resistance is often a multi-step process. Studies on other dual-target inhibitors reveal that the initial response is frequently the upregulation of efflux machinery. nih.govbiorxiv.org This provides an immediate, albeit low-level, survival advantage against the drug.
This finding highlights a critical challenge: while dual-targeting is designed to lower the probability of resistance, adaptive responses like gene amplification of efflux pumps can provide an efficient shortcut for microorganisms. repec.org Therefore, the evolutionary dynamics of resistance against 14α-Demethylase/DNA Gyrase-IN-2 will likely involve a complex interplay between efflux pump activity and the sequential acquisition of mutations in its two distinct targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
